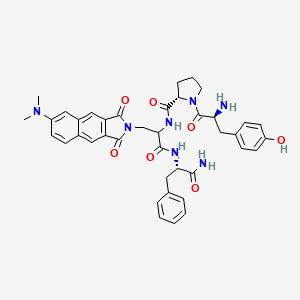

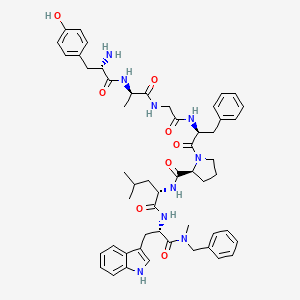

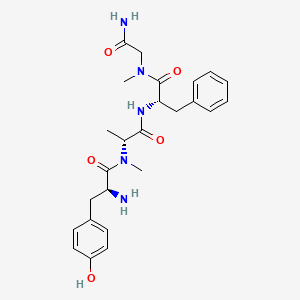

H-Tyr-Pro-Dap(6DMN)-Phe-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 es un péptido sintético que incorpora el fluoróforo sensible al entorno 6-N,N-dimetilamino-2,3-naftalimida (6DMN). Este compuesto se deriva de la endomorfina-2, un péptido opioide natural. La incorporación de 6-N,N-dimetilamino-2,3-naftalimida en la secuencia peptídica le permite actuar como una sonda fluorescente, lo que la hace útil en diversas aplicaciones de investigación científica .

Métodos De Preparación

La síntesis de H-Tyr-Pro-Dap(6DMN)-Phe-NH2 implica la síntesis peptídica en fase sólida (SPPS). El proceso generalmente comienza con la unión del primer aminoácido, tirosina, a una resina sólida. Los aminoácidos subsiguientes, prolina, Dap(6DMN) y fenilalanina, se añaden secuencialmente utilizando reactivos de acoplamiento peptídico estándar como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxibenzotriazol (HOBt). El fluoróforo 6-N,N-dimetilamino-2,3-naftalimida se introduce durante la síntesis del residuo Dap(6DMN) .

Análisis De Reacciones Químicas

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El péptido puede oxidarse en condiciones específicas, lo que lleva a la formación de enlaces disulfuro si están presentes residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, si los hay, dentro del péptido.

Sustitución: El péptido puede sufrir reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT).

Aplicaciones Científicas De Investigación

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como una sonda fluorescente para estudiar el entorno alrededor del péptido, como los sitios de unión en proteínas o membranas.

Biología: El compuesto se emplea en microscopía confocal de barrido láser para visualizar la distribución e internalización de los receptores opioides delta y mu.

Medicina: Sirve como herramienta para investigar la farmacocinética y la farmacodinámica de los péptidos opioides.

Industria: El péptido se puede utilizar en el desarrollo de ensayos de diagnóstico y agentes de imagen.

Mecanismo De Acción

El mecanismo de acción de H-Tyr-Pro-Dap(6DMN)-Phe-NH2 implica su interacción con los receptores opioides delta y mu. El fluoróforo 6-N,N-dimetilamino-2,3-naftalimida permite que el péptido actúe como una sonda fluorescente, lo que permite la visualización de la unión y la internalización del receptor. La unión del péptido a los receptores desencadena vías de señalización descendentes, que conducen a diversos efectos fisiológicos .

Comparación Con Compuestos Similares

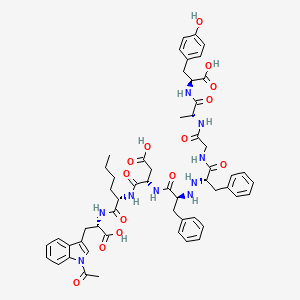

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 se puede comparar con otros compuestos similares, como:

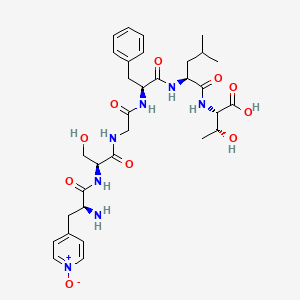

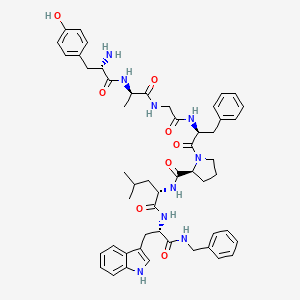

H-Dmt-Tic-Glu-NH2: Un agonista peptídico opioide delta-selectivo que también incorpora el fluoróforo 6-N,N-dimetilamino-2,3-naftalimida.

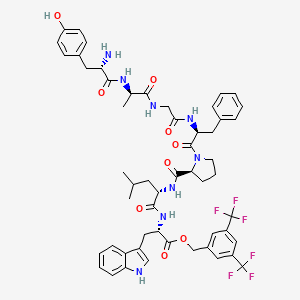

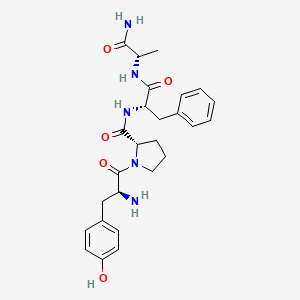

Endomorfina-2 (H-Tyr-Pro-Phe-Phe-NH2): El compuesto original del que se deriva this compound.

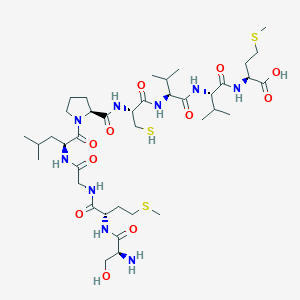

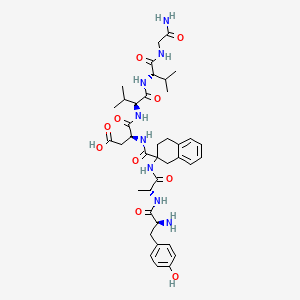

[Aladan3]TIPP: Un tetrapéptido delta-selectivo donde la fenilalanina se sustituye por el aminoácido fluorescente Aladan.

This compound es único debido a la incorporación del fluoróforo 6-N,N-dimetilamino-2,3-naftalimida, que proporciona propiedades fluorescentes mejoradas para estudiar las interacciones de los receptores y la internalización .

Propiedades

Fórmula molecular |

C40H43N7O7 |

|---|---|

Peso molecular |

733.8 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1 |

Clave InChI |

OHGKVUSMHZDAKH-SHROADRVSA-N |

SMILES isomérico |

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES canónico |

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)

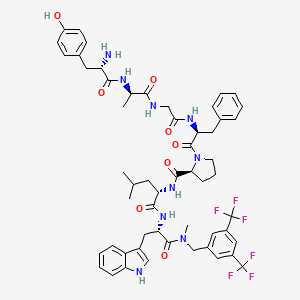

![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)

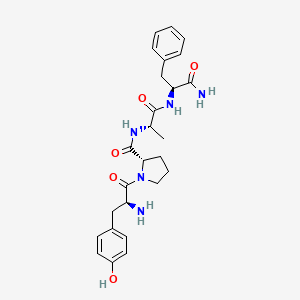

![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)